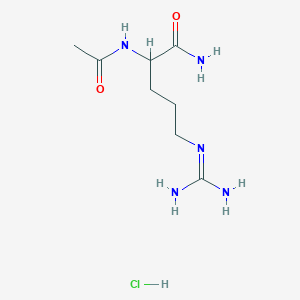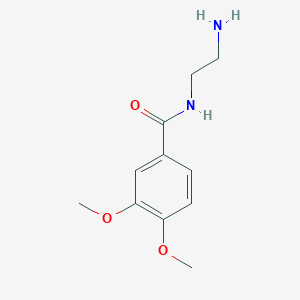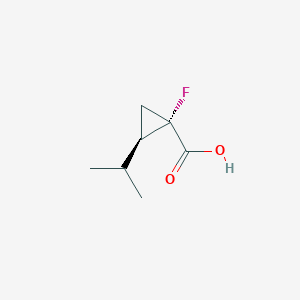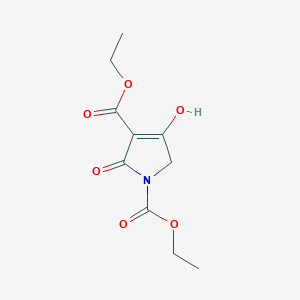
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with hydroxyl, oxo, and diethyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. The reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and catalysis in organic solvents like ethanol suggests that scalable production could be achieved through optimization of these reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase and exhibit antibacterial activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H13NO6 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
diethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO6/c1-3-16-9(14)7-6(12)5-11(8(7)13)10(15)17-4-2/h12H,3-5H2,1-2H3 |
Clave InChI |
RKOMVSDMVTUBDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CN(C1=O)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



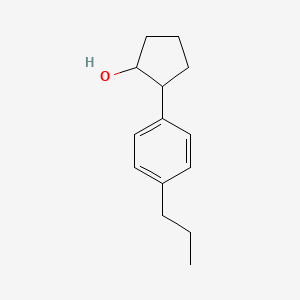
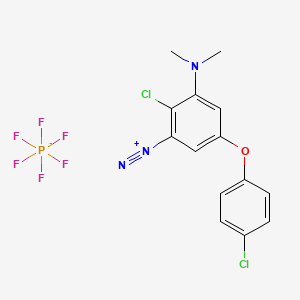
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)



